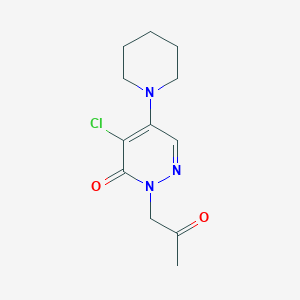
4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule that contains several functional groups. It has a pyridazinone ring, which is a type of heterocyclic compound. This ring is substituted with a chloro group at the 4-position, a piperidino group at the 5-position, and a 2-oxopropyl group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, a piperidino group, and a 2-oxopropyl group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might undergo reactions typical of heterocycles, while the chloro, piperidino, and 2-oxopropyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antinociceptive Properties
Research has shown that certain pyridazinone derivatives possess significant antinociceptive properties. For instance, compounds synthesized to include the arylpiperazinyl substructure, similar to 4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone, have demonstrated analgesic activity in thermal nociceptive stimuli tests in mice, comparable to morphine. These effects are thought to involve the noradrenergic and/or serotoninergic systems, indicating a complex interaction with neurotransmitter pathways (Giovannoni et al., 2003).
Antimicrobial and Antifungal Activities
The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded pyridazinone derivatives that exhibited notable antimicrobial and antifungal activities. This highlights the potential of pyridazinone-based compounds for development into treatments targeting microbial infections (Sayed et al., 2003).
Herbicidal Efficiency
The herbicidal properties of pyridazinone derivatives have been well-documented. A study on substituted pyridazinones showed that they could inhibit photosynthesis in plants, similar to other well-known herbicides, but with additional biological properties such as resistance to metabolic detoxification in plants and interference with chloroplast development. These findings suggest their potential utility in agricultural applications for weed control (Hilton et al., 1969).
Synthesis of New Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds with expected biological activity has also been explored. The creation of novel pyridazinone derivatives has led to the discovery of compounds with potential antimicrobial, antifungal, and other pharmacological activities. This underscores the versatility of pyridazinone as a scaffold for the development of new therapeutic agents (Gaby et al., 2003).
Anticancer Activity
The design and synthesis of new 3(2H)-pyridazinone derivatives have been aimed at evaluating their potential anticancer activity. Molecular docking studies alongside in vitro assays for antioxidant activity suggest that these compounds may offer a promising avenue for cancer treatment, highlighting the therapeutic potential of pyridazinone derivatives in oncology (Mehvish & Kumar, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-(2-oxopropyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-9(17)8-16-12(18)11(13)10(7-14-16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATILFWTXUENFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

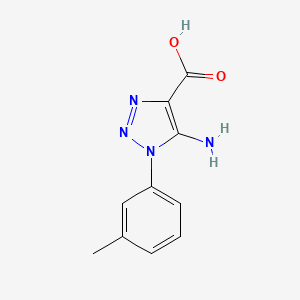
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
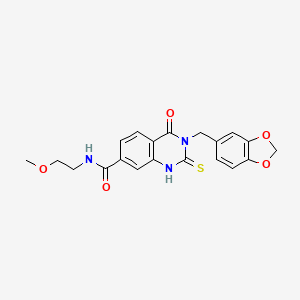
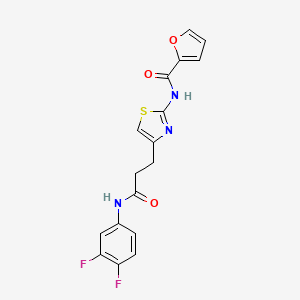
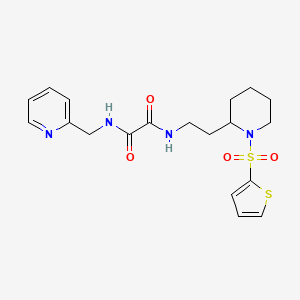


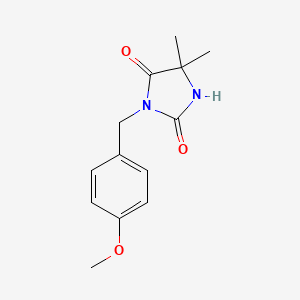
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)
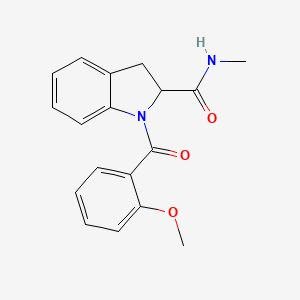
![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)